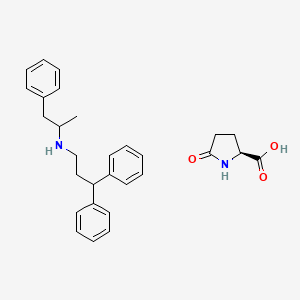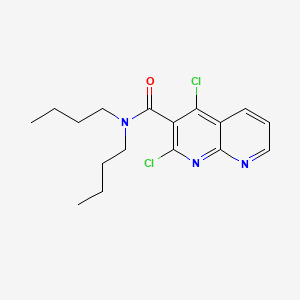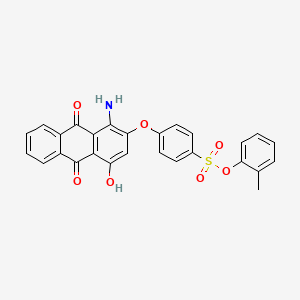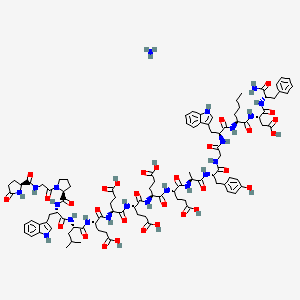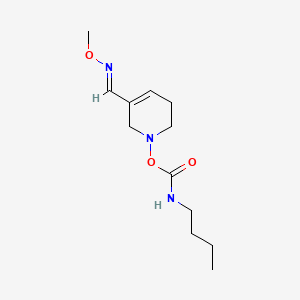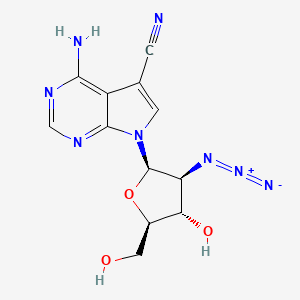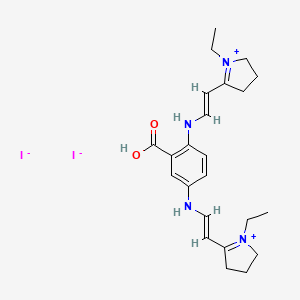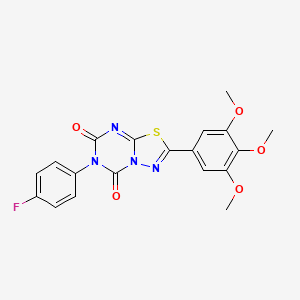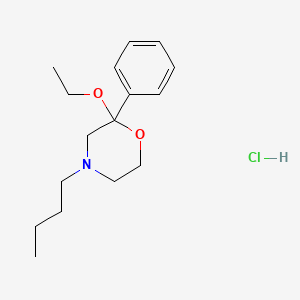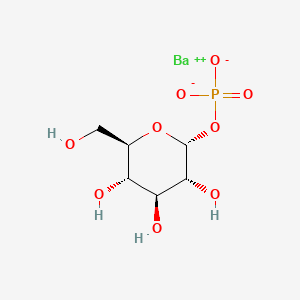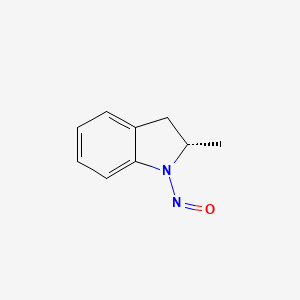
Octachloro-3-cyclohexenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octachloro-3-cyclohexenone is a chemical compound with the molecular formula C6Cl8O It is a highly chlorinated derivative of cyclohexenone, characterized by the presence of eight chlorine atoms attached to the cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octachloro-3-cyclohexenone typically involves the chlorination of cyclohexenone. One common method is the direct chlorination of cyclohexenone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Another method involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to achieve the desired level of chlorination. These reactions are typically conducted in an inert solvent like carbon tetrachloride or chloroform, and the reaction conditions are carefully monitored to prevent over-chlorination or decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also implemented to handle the highly reactive chlorine gas and other hazardous chemicals involved in the process.
Analyse Des Réactions Chimiques
Types of Reactions
Octachloro-3-cyclohexenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated cyclohexenone derivatives. Substitution reactions can result in the formation of various functionalized cyclohexenone compounds.
Applications De Recherche Scientifique
Octachloro-3-cyclohexenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex chlorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mécanisme D'action
The mechanism of action of octachloro-3-cyclohexenone involves its interaction with various molecular targets. The highly electronegative chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: The parent compound, less chlorinated and less reactive.
Hexachlorocyclohexane: Another chlorinated derivative with different substitution patterns.
Tetrachlorocyclohexanone: A partially chlorinated analog with fewer chlorine atoms.
Uniqueness
Octachloro-3-cyclohexenone is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and potential biological activity. Its extensive chlorination makes it a valuable compound for studying the effects of multiple chlorine substitutions on chemical and biological behavior.
Propriétés
Numéro CAS |
53535-35-6 |
|---|---|
Formule moléculaire |
C6Cl8O |
Poids moléculaire |
371.7 g/mol |
Nom IUPAC |
2,2,3,4,5,5,6,6-octachlorocyclohex-3-en-1-one |
InChI |
InChI=1S/C6Cl8O/c7-1-2(8)5(11,12)6(13,14)3(15)4(1,9)10 |
Clé InChI |
NWTAJAVTWCNAPO-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(C(C(=O)C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


